molecular formula C27H27N3 B2728366 1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile CAS No. 164799-11-5

1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B2728366
CAS No.: 164799-11-5
M. Wt: 393.534
InChI Key: OPFXRNKNESEOCU-LGKQTMLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is a useful research compound. Its molecular formula is C27H27N3 and its molecular weight is 393.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile (CAS Number: 164799-11-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Molecular Structure and Properties

The molecular formula of the compound is C27H27N3C_{27}H_{27}N_{3}, with a molecular weight of 393.53 g/mol. Its structure includes a bicyclic framework that is crucial for its biological interactions.

Property Value
Molecular FormulaC27H27N3
Molecular Weight393.53 g/mol
CAS Number164799-11-5
Minimum Purity98%

Antitumor Properties

Research indicates that compounds related to the bicyclo[3.1.0]hexane framework exhibit significant antitumor activity. A study evaluated various derivatives, including those similar to this compound, against multiple cancer cell lines such as K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma) .

The findings revealed:

  • IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 µM across different cell lines.
  • Mechanism of Action : The treatment led to significant cell cycle alterations, particularly an accumulation of cells in the SubG1 phase indicative of apoptosis induction .
  • Morphological Changes : Confocal microscopy showed that actin filaments were disrupted in treated HeLa cells, suggesting cytoskeletal reorganization as a result of compound exposure .

Receptor Interaction

The compound has also been investigated for its affinity towards adenosine receptors, particularly the A3 receptor, which is associated with inflammation and cancer . Studies have shown that modifications at specific positions on the bicyclo[3.1.0]hexane scaffold can enhance receptor selectivity and potency:

  • A3 Receptor Affinity : Certain derivatives exhibited moderate affinity (K_i = 0.38 µM) for the A3 receptor, indicating potential therapeutic applications in inflammatory conditions .

In Vivo Studies

In vivo experiments conducted on Balb/C mice demonstrated the impact of related bicyclo[3.1.0]hexane compounds on tumor growth dynamics, showing promising results in reducing tumor size and improving survival rates .

Comparative Analysis

A comparative analysis was performed between various bicyclo[3.1.0]hexane derivatives to assess their biological activity:

Compound IC50 (µM) A3 Receptor Affinity (K_i µM) Cell Line Tested
1alpha,5alpha,6beta-3-Benzyl...4.2 - 24.10.38K562, HeLa, CT26
Other Derivative A10 - 30Not specifiedJurkat
Other Derivative B15 - 35Not specifiedVero

Properties

IUPAC Name

(1S,5R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c28-21-27(25-19-29(20-26(25)27)16-22-10-4-1-5-11-22)30(17-23-12-6-2-7-13-23)18-24-14-8-3-9-15-24/h1-15,25-26H,16-20H2/t25-,26+,27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXRNKNESEOCU-ZVBBVAIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.